Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate
Description
Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS: 1357354-17-6) is a spirocyclic compound featuring a diazaspiro[3.4]octane core modified with a hydroxymethyl group at the 8-position and a tert-butyl carbamate protecting group at the 2-position. Its molecular formula is C₁₂H₂₂N₂O₃, with a molecular weight of 242.31 g/mol . The SMILES string (CC(C)(C)OC(=O)N1CC2(C1)CNCC2CO) and InChIKey (AKKICTYCRNCDKH-UHFFFAOYSA-N) highlight its structural uniqueness, particularly the hydroxymethyl moiety, which enhances polarity compared to non-functionalized analogs .
Properties
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-7-12(8-14)6-13-4-9(12)5-15/h9,13,15H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKICTYCRNCDKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNCC2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357354-17-6 | |
| Record name | tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted spiro compounds.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and as a probe in biochemical assays. Its ability to interact with various biological targets makes it a useful tool in drug discovery.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and reduced side effects.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, interacting with their active sites. The molecular targets and pathways involved can vary widely, depending on the biological context.
Comparison with Similar Compounds
Structural and Functional Group Variations
Core Structure Modifications
Applications: Used as a scaffold for antimalarial agents (e.g., compound 99 and 100 in ), where the absence of the hydroxymethyl group simplifies synthetic routes .
Tert-butyl 8-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate
- Key Difference : Difluoromethyl substituent replaces hydroxymethyl, increasing lipophilicity and metabolic stability due to fluorine’s electron-withdrawing effects .
Substituent Variations
Tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS: 1352926-14-7)
- Molecular Formula : C₁₉H₂₆N₂O₂
- Key Difference : Benzyl group at the 6-position introduces aromaticity, enhancing π-π stacking interactions in drug-receptor binding .
Physicochemical Properties
| Compound (CAS) | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (Water) | Key Functional Groups |
|---|---|---|---|---|
| 1357354-17-6 (Target Compound) | 242.31 | 0.98 | Moderate | Hydroxymethyl, tert-butyl |
| 885270-84-8 (Core Analog) | 212.29 | 1.45 | Low | tert-butyl |
| 1352926-14-7 (Benzyl Derivative) | 330.43 | 2.87 | Very Low | Benzyl, tert-butyl |
| 2197052-81-4 (Thia-Oxo Analog) | 271.34 | 1.20 | Moderate | Thia, oxo, tert-butyl |
- Hydroxymethyl Impact : The target compound’s hydroxymethyl group lowers LogP (0.98 vs. 1.45 for the core analog) and improves aqueous solubility, critical for bioavailability .
- Benzyl Group Impact : Increased LogP (2.87) in the benzyl derivative correlates with higher membrane permeability but poorer solubility .
Biological Activity
Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate is a compound belonging to the diazaspiro class, which has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- CAS Number : 1357354-17-6
- IUPAC Name : this compound
- SMILES : CC(C)(C)OC(=O)N1CC2(C1)CNCC2CO
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its role as an inhibitor and modulator in various biological systems.
Antimicrobial Activity
Recent research has highlighted that compounds derived from the diazaspiro framework exhibit significant antimicrobial properties. For instance, derivatives of the diazaspiro structure have shown efficacy against Mycobacterium tuberculosis , with minimum inhibitory concentrations (MICs) indicating potent activity. In one study, related compounds demonstrated MIC values as low as against drug-sensitive strains of the bacteria .
The mechanisms through which this compound exerts its effects are still under investigation. However, it is suggested that the compound may interact with key proteins involved in bacterial growth and survival pathways. This interaction could inhibit essential cellular processes, leading to microbial death.
Case Studies and Research Findings
- Study on Antitubercular Activity :
-
Inhibition of Cancer Cell Proliferation :
- Compounds based on the diazaspiro framework have been investigated for their ability to inhibit cancer cell proliferation.
- These compounds were shown to modulate signaling pathways associated with cell growth and apoptosis, indicating potential as anticancer agents.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate?
- Methodology : The compound can be synthesized via Mitsunobu reactions or nucleophilic substitution. For example, hydroxymethyl-functionalized spirocycles are often prepared by reacting tert-butyl-protected intermediates with hydroxymethylating agents (e.g., formaldehyde derivatives) under basic conditions. Evidence from similar compounds shows purification via C18 reverse-phase column chromatography (acetonitrile/water gradients) to isolate the product .
- Critical Parameters : Use anhydrous tetrahydrofuran (THF) and catalysts like N,N,N’,N’-tetramethylazodicarboxamide (TMAD) to ensure efficient coupling .
Q. How is the structure of this compound validated experimentally?
- Characterization Techniques :
- NMR Spectroscopy : Key peaks include δ 1.46 ppm (tert-butyl group) and δ 3.5–4.0 ppm (hydroxymethyl protons) in NMR. NMR typically shows signals at ~80 ppm (tert-butyl carbonyl) and ~60 ppm (spirocyclic carbons) .
- Mass Spectrometry : LCMS data (e.g., [M+H] at m/z 242.32) confirms molecular weight .
Q. What storage conditions are recommended to maintain stability?
- Optimal Storage : Store at 2–8°C under nitrogen or argon to prevent oxidation of the hydroxymethyl group. Avoid light exposure to minimize photodegradation .
- Handling : Use gloveboxes or Schlenk lines for air-sensitive reactions involving the hydroxymethyl moiety .
Q. What solvents and purification methods are suitable for this compound?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., THF, DCM) but poorly soluble in water. Use sonication or mild heating (≤40°C) to aid dissolution .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. How can the hydroxymethyl group be functionalized for targeted drug discovery?
- Strategies :
- Esterification : React with acyl chlorides or anhydrides to form ester derivatives (e.g., for prodrug design) .
- Oxidation : Convert to a carboxylate using Jones reagent or TEMPO/NaClO for ionic derivatives .
Q. What role does this compound play in antitubercular or antitrypanosomal lead optimization?
- Case Studies : Analogous spirocyclic scaffolds are used to enhance pharmacokinetic properties. For example, nitrofuran-containing derivatives derived from similar structures show potent activity against Mycobacterium tuberculosis (MIC = 0.12 µg/mL) .
- Mechanistic Insights : The hydroxymethyl group improves aqueous solubility, critical for bioavailability in in vivo models .
Q. How are air/moisture-sensitive reactions involving this compound managed?
- Protocols :
- Use rigorously dried solvents (e.g., THF distilled over Na/benzophenone).
- Conduct reactions under argon with flame-dried glassware.
- Monitor reaction progress via TLC or inline IR spectroscopy to minimize exposure .
Q. What analytical methods resolve synthetic byproducts or impurities?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
